molecular formula C21H20N6O2S2 B14919878 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14919878
M. Wt: 452.6 g/mol
InChI Key: VJRXKHMXXZGBOA-UHFFFAOYSA-N
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Description

2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to act as iron chelators .

Preparation Methods

The synthesis of 2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole coreThe reaction conditions often require the use of solvents like methanol and dichloromethane, and the product is purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or acetyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate iron ions. By binding to ferrous ions, it disrupts the iron metabolism in cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets include iron-dependent enzymes and pathways involved in DNA synthesis and repair. The compound’s ability to induce apoptosis is mediated through the mitochondrial pathway, as evidenced by changes in the expression of proteins like Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Compared to other triazinoindole derivatives, 2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific structural features and enhanced biological activity. Similar compounds include:

Properties

Molecular Formula

C21H20N6O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H20N6O2S2/c1-27-13-8-4-2-6-11(13)17-19(27)24-21(26-25-17)30-10-15(28)23-20-16(18(22)29)12-7-3-5-9-14(12)31-20/h2,4,6,8H,3,5,7,9-10H2,1H3,(H2,22,29)(H,23,28)

InChI Key

VJRXKHMXXZGBOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N

Origin of Product

United States

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